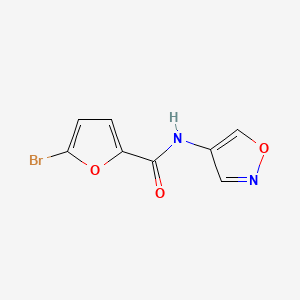![molecular formula C19H19N3O5S2 B6497711 4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953011-98-8](/img/structure/B6497711.png)
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide, also known as MOSB, is an organic compound with a wide range of applications in scientific research. It is a water-soluble, non-toxic, and relatively inexpensive reagent that is used in a variety of synthetic organic chemistry reactions. MOSB is a versatile reagent that can be used in a variety of reactions, including the synthesis of amines, alcohols, and other organic compounds. It can also be used in the synthesis of peptides and other biomolecules, as well as in the preparation of nanoparticles and nanostructures.
Aplicaciones Científicas De Investigación
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a versatile reagent that has a wide range of applications in scientific research. It can be used in the synthesis of peptides and other biomolecules, as well as in the preparation of nanoparticles and nanostructures. This compound can also be used to synthesize amines, alcohols, and other organic compounds. In addition, this compound can be used in the synthesis of peptide-based drugs, as well as in the development of new materials and polymers.
Mecanismo De Acción
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a nucleophilic reagent that reacts with electrophilic compounds to form covalent bonds. The reaction typically involves the formation of a carbocation intermediate, which is then attacked by the nucleophile to form a new covalent bond. The reaction is typically carried out in aqueous or organic solvents at temperatures ranging from room temperature to 100°C.
Biochemical and Physiological Effects
This compound is a non-toxic reagent that is not known to have any adverse effects on humans or animals. It is not known to be metabolized by humans or animals, and is not known to be a mutagen or carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide is a versatile reagent with a wide range of applications in scientific research. It is a non-toxic, water-soluble, and relatively inexpensive reagent that can be used in a variety of synthetic organic chemistry reactions. This compound is also relatively easy to use and can be stored at room temperature. However, this compound is not suitable for use in certain reactions, such as those involving acids or bases.
Direcciones Futuras
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide has a wide range of potential applications in scientific research, and there are several potential future directions for its use. These include the development of new materials and polymers, the synthesis of peptide-based drugs, and the use of this compound in the synthesis of peptides and other biomolecules. Additionally, this compound may be used in the synthesis of nanoparticles and nanostructures, as well as in the development of new catalysts and reagents for organic synthesis. Finally, this compound may be used in the development of new methods for the synthesis of organic compounds.
Métodos De Síntesis
4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-morpholine-4-sulfonyl chloride with the appropriate amine or alcohol in the presence of a base. Alternatively, this compound can be synthesized through the reaction of 4-morpholine-4-sulfonyl chloride with 5-(thiophen-2-yl)-1,2-oxazol-3-ylmethylbenzamide in the presence of a base. The reaction is typically carried out in aqueous or organic solvents at temperatures ranging from room temperature to 100°C.
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c23-19(20-13-15-12-17(27-21-15)18-2-1-11-28-18)14-3-5-16(6-4-14)29(24,25)22-7-9-26-10-8-22/h1-6,11-12H,7-10,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURTJRNDMCNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497639.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B6497647.png)
![N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497651.png)
![4-(dimethylsulfamoyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497652.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B6497670.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6497672.png)
![N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6497673.png)
![N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497679.png)

![2,3-dimethoxy-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497693.png)

![2-(benzylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497703.png)
![2,2-diphenyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497708.png)
![2-(ethylsulfanyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6497720.png)